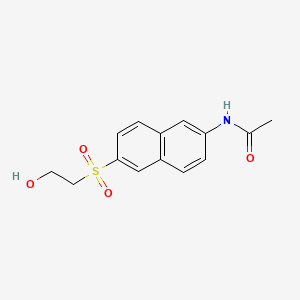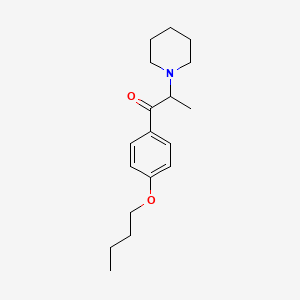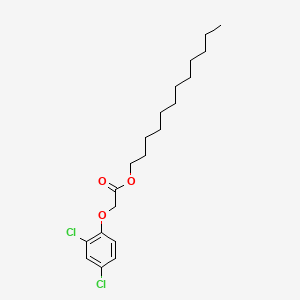
Acetic acid, (2,4-dichlorophenoxy)-, dodecyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (2,4-dichlorophenoxy)-, dodecyl ester is an organic compound that belongs to the family of phenoxy herbicides. It is a derivative of acetic acid and is characterized by the presence of a dodecyl ester group attached to the acetic acid moiety. This compound is primarily used as a herbicide and plant growth regulator, targeting broadleaf weeds while leaving grasses relatively unaffected .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,4-dichlorophenoxy)-, dodecyl ester typically involves the esterification of 2,4-dichlorophenoxyacetic acid with dodecanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of 2,4-dichlorophenoxyacetic acid and dodecanol into a reactor, along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the esterification is carried out under controlled conditions. The product is subsequently purified through distillation or recrystallization to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, (2,4-dichlorophenoxy)-, dodecyl ester undergoes various chemical reactions, including:
Substitution: The aromatic ring of the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.
Major Products Formed
Applications De Recherche Scientifique
Acetic acid, (2,4-dichlorophenoxy)-, dodecyl ester has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of acetic acid, (2,4-dichlorophenoxy)-, dodecyl ester involves its absorption by plant tissues, where it mimics the natural plant hormone auxin. This leads to uncontrolled and unsustainable growth, ultimately causing the death of the plant. The compound targets the auxin receptors and disrupts the normal growth regulation pathways, leading to symptoms such as stem curling, leaf wilting, and eventual plant death .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but without the dodecyl ester group.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with an additional chlorine atom on the aromatic ring.
Mecoprop (MCPP): A related compound with a methyl group instead of the dodecyl ester group.
Uniqueness
Acetic acid, (2,4-dichlorophenoxy)-, dodecyl ester is unique due to the presence of the dodecyl ester group, which imparts different physicochemical properties compared to its analogs. This structural modification can influence its solubility, stability, and overall herbicidal activity .
Propriétés
Numéro CAS |
62855-71-4 |
|---|---|
Formule moléculaire |
C20H30Cl2O3 |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
dodecyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C20H30Cl2O3/c1-2-3-4-5-6-7-8-9-10-11-14-24-20(23)16-25-19-13-12-17(21)15-18(19)22/h12-13,15H,2-11,14,16H2,1H3 |
Clé InChI |
GURLHNYFCCNCKQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


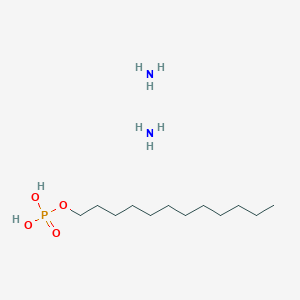
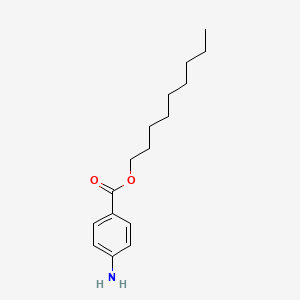
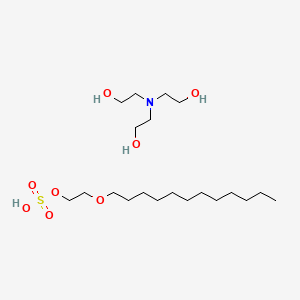
![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene](/img/structure/B12668916.png)
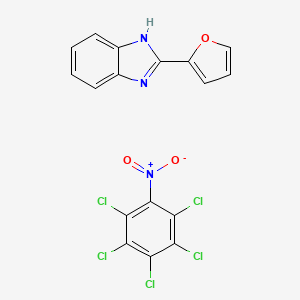
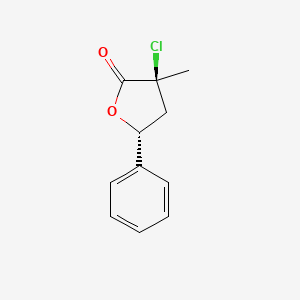
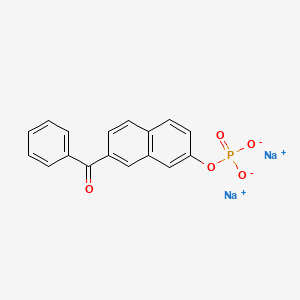
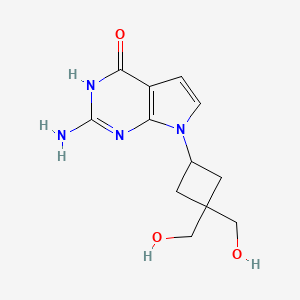
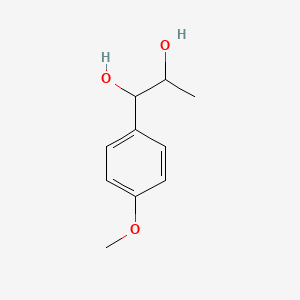
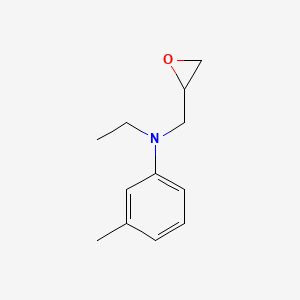
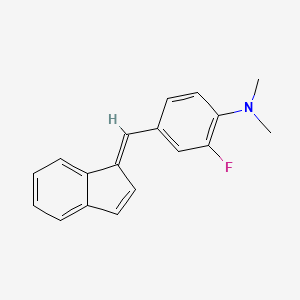
![2-[2-(Dimethylamino)isopropyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12668965.png)
